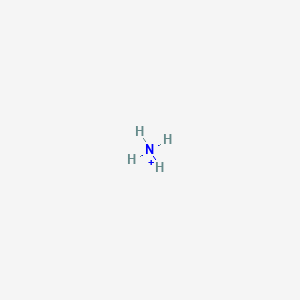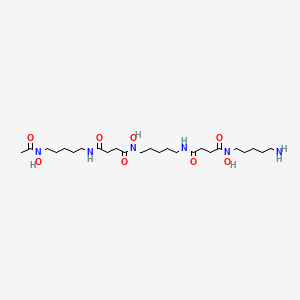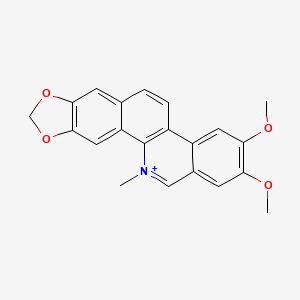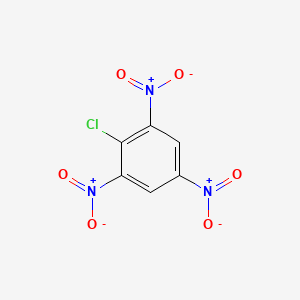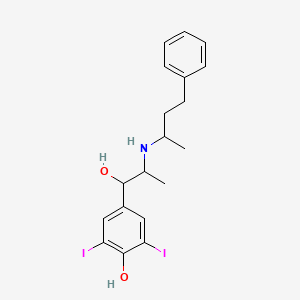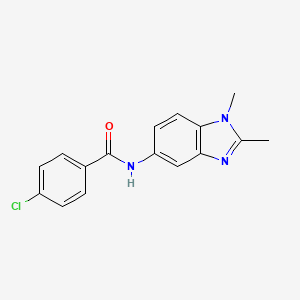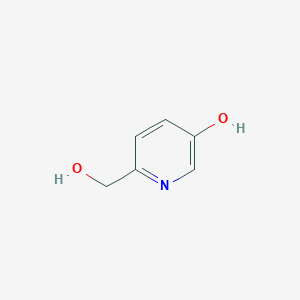
6-(ヒドロキシメチル)ピリジン-3-オール
概要
説明
2-ヒドロキシメチル-5-ヒドロキシピリジンは、Sterculia lychnophoraの成熟した乾燥種子から単離された天然物です。 分子式C6H7NO2、分子量125.13 g/molのピリジン誘導体です 。 この化合物は、キナーゼ阻害剤として作用するなど、潜在的な生物活性で知られています .
2. 製法
合成経路と反応条件
2-ヒドロキシメチル-5-ヒドロキシピリジンの合成は、さまざまな方法で達成できます。一般的なアプローチの1つは、2-メチル-5-ヒドロキシピリジンのヒドロキシル化です。 この反応は通常、過酸化水素や過マンガン酸カリウムなどの酸化剤を制御された条件下で使用することを必要とします .
工業的製造方法
2-ヒドロキシメチル-5-ヒドロキシピリジンの工業的製造には、Sterculia lychnophoraの種子などの天然源からの抽出が含まれる場合があります。種子は乾燥させて処理され、化合物が分離されます。 あるいは、化学的方法を用いて大規模合成を行うことができ、収率と純度を最大化するために反応条件を最適化します .
科学的研究の応用
2-ヒドロキシメチル-5-ヒドロキシピリジンには、いくつかの科学研究における応用があります。
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-5-hydroxypyridine can be achieved through various methods. One common approach involves the hydroxylation of 2-methyl-5-hydroxypyridine. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of 2-Hydroxymethyl-5-hydroxypyridine may involve the extraction from natural sources, such as the seeds of Sterculia lychnophora. The seeds are dried and processed to isolate the compound. Alternatively, large-scale synthesis can be performed using chemical methods, optimizing reaction conditions to maximize yield and purity .
化学反応の分析
反応の種類
2-ヒドロキシメチル-5-ヒドロキシピリジンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されて対応するカルボニル化合物になります。
還元: この化合物は還元されて2-ヒドロキシメチル-5-メチルピリジンになります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: 2-ホルミル-5-ヒドロキシピリジンの生成。
還元: 2-ヒドロキシメチル-5-メチルピリジンの生成。
作用機序
2-ヒドロキシメチル-5-ヒドロキシピリジンの作用機序には、キナーゼ阻害剤としての役割が含まれます。キナーゼの活性部位に結合して、標的タンパク質のリン酸化を阻害します。この阻害は、さまざまなシグナル伝達経路を混乱させ、細胞機能の変化につながる可能性があります。 この化合物の分子標的には、細胞増殖と生存に関与する特定のキナーゼが含まれます .
類似化合物との比較
類似化合物
2-ヒドロキシ-5-メチルピリジン: 構造は似ていますが、ヒドロキシメチル基の代わりにメチル基があります.
2-ヒドロキシピリジン: ヒドロキシメチル基がなく、親水性が低くなっています.
5-ヒドロキシ-2-ピリジンメタノール: 構造は似ていますが、ヒドロキシメチル基が異なる位置にあります.
独自性
2-ヒドロキシメチル-5-ヒドロキシピリジンは、2つのヒドロキシル基が特徴であり、独自の化学反応性と生物活性をもたらします。 キナーゼ阻害剤として作用する能力は、他の類似化合物とは異なり、研究と潜在的な治療的応用の両方で貴重な存在となっています .
特性
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40222-77-3 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?
A1: 6-(Hydroxymethyl)pyridin-3-ol can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol as the major product [].
Q2: What is the proposed reaction pathway for the formation of 6-(Hydroxymethyl)pyridin-3-ol from HMF?
A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to 6-(hydroxymethyl)pyridin-3-ol, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
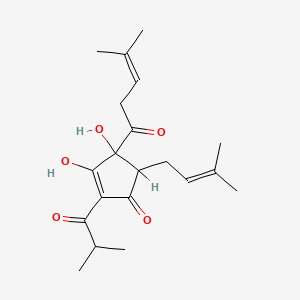
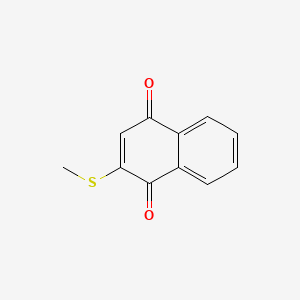
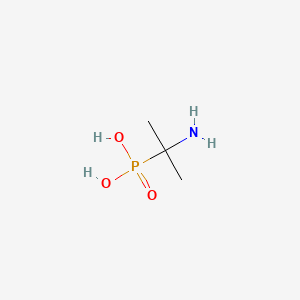
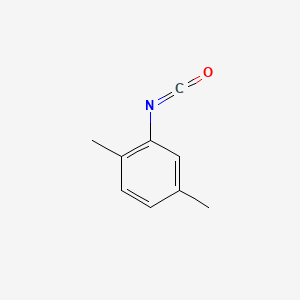

![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)
